1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1004192-93-1
VCID: VC7623995
InChI: InChI=1S/C10H13ClN6O/c1-6-9(11)7(2)17(14-6)5-16-4-3-8(15-16)10(18)13-12/h3-4H,5,12H2,1-2H3,(H,13,18)
SMILES: CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NN)C)Cl
Molecular Formula: C10H13ClN6O
Molecular Weight: 268.71

1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide

CAS No.: 1004192-93-1

Cat. No.: VC7623995

Molecular Formula: C10H13ClN6O

Molecular Weight: 268.71

* For research use only. Not for human or veterinary use.

1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide - 1004192-93-1

Specification

CAS No. 1004192-93-1
Molecular Formula C10H13ClN6O
Molecular Weight 268.71
IUPAC Name 1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carbohydrazide
Standard InChI InChI=1S/C10H13ClN6O/c1-6-9(11)7(2)17(14-6)5-16-4-3-8(15-16)10(18)13-12/h3-4H,5,12H2,1-2H3,(H,13,18)
Standard InChI Key NBRLXMPPYVGILP-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NN)C)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound is systematically named 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide, reflecting its bis-pyrazole architecture. Its molecular formula is C₁₀H₁₁ClN₄O₂, with a molecular weight of 254.67 g/mol . Alternative designations include 1004192-90-8 (CAS Registry Number) and MFCD04967758 (MDL number), among others .

Structural Elucidation

The molecule features two pyrazole rings:

  • Ring A: A 4-chloro-3,5-dimethyl-1H-pyrazole moiety substituted at the N1 position with a methyl group bridging to Ring B.

  • Ring B: A 1H-pyrazole-3-carbohydrazide group, where the hydrazide (-CONHNH₂) is attached at position 3.

The SMILES notation (CC1=C(C(=NN1CN2C=CC(=N2)C(=O)O)C)Cl) and InChIKey (WDLROUFCNIEHEV-UHFFFAOYSA-N) provide unambiguous structural descriptors .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₄O₂
Molecular Weight254.67 g/mol
Topological Polar Surface86.3 Ų
Heavy Atom Count17

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of this compound likely proceeds through sequential functionalization of pyrazole precursors:

  • Pyrazole Ring A Synthesis: 4-Chloro-3,5-dimethylpyrazole can be prepared via cyclocondensation of β-diketones with hydrazine derivatives, followed by chlorination .

  • Methyl Bridge Installation: Alkylation of Ring A with chloromethylpyrazole intermediates under basic conditions introduces the methyl linker .

  • Carbohydrazide Functionalization: Conversion of a pyrazole-3-carboxylic acid to its hydrazide derivative via reaction with hydrazine hydrate .

Critical Reaction Steps

  • Vilsmeier-Haack Formylation: A key step in synthesizing pyrazole aldehydes, as demonstrated in analogous systems . For example, formylation of 3,5-dimethylpyrazole using POCl₃/DMF generates 4-formyl intermediates, which can be oxidized to carboxylic acids .

  • Hydrazide Formation: Treatment of pyrazole-3-carboxylic acid with hydrazine in ethanol yields the target carbohydrazide .

Table 2: Hypothetical Synthetic Route

StepReactionReagents/ConditionsIntermediate
1CyclocondensationHydrazine, β-diketone4-Chloro-3,5-dimethylpyrazole
2N-MethylationChloromethylpyrazole, K₂CO₃Bis-pyrazole methyl ether
3Carboxylic Acid OxidationKMnO₄, H₂O/PyridinePyrazole-3-carboxylic acid
4Hydrazide FormationNH₂NH₂, EtOH, ΔTarget Compound

Reactivity and Derivative Chemistry

Hydrazide Reactivity

The carbohydrazide group (-CONHNH₂) exhibits dual nucleophilic and electrophilic character:

  • Condensation Reactions: Reacts with aldehydes/ketones to form hydrazones, as observed in pyrazolecarbaldehyde chemistry .

  • Cyclization Potential: Intramolecular cyclization with adjacent functional groups could yield oxadiazole or triazole heterocycles, analogous to reported pyrazole-oxadiazole hybrids .

Electrophilic Substitution

The chloro and methyl substituents on Ring A direct electrophilic attacks to specific positions:

  • Chlorine: Deactivates the ring, favoring meta/para substitution in further reactions.

  • Methyl Groups: Activate adjacent positions for nitration or sulfonation.

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